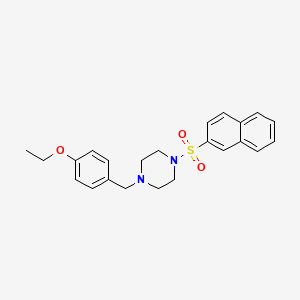
1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the 4-ethoxybenzyl and 2-naphthylsulfonyl groups. Common reagents used in these reactions include ethoxybenzyl chloride, naphthylsulfonyl chloride, and piperazine. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Chemical Reactions Analysis
1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine is not well-understood. it is believed to interact with specific molecular targets and pathways within biological systems. The piperazine ring and the aromatic substituents likely play a role in its binding to target molecules, influencing its biological activity.
Comparison with Similar Compounds
1-(4-Ethoxybenzyl)-4-(2-naphthylsulfonyl)piperazine can be compared with other piperazine derivatives and sulfonyl-containing compounds. Similar compounds include:
1-Benzyl-4-(2-naphthylsulfonyl)piperazine: Lacks the ethoxy group, which may affect its chemical and biological properties.
1-(4-Methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
1-(4-Ethoxybenzyl)-4-(2-tolylsulfonyl)piperazine: Features a tolyl group instead of a naphthyl group, which may influence its overall structure and function.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C23H26N2O3S/c1-2-28-22-10-7-19(8-11-22)18-24-13-15-25(16-14-24)29(26,27)23-12-9-20-5-3-4-6-21(20)17-23/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
OWLNOYZHAYOCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















